N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide
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Description
Thiophene-based analogs, which would include a compound like “N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide”, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, has been studied . These compounds are remarkably planar with an r.m.s. deviation from planarity of 0.071 Å for all non-hydrogen atoms .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis and Characterization
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide is a compound that can be involved in various synthetic routes for producing heterocyclic compounds, which are of significant interest in the field of medicinal chemistry. For instance, the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety has been described, highlighting the role of such compounds in affecting enzyme activities. This synthesis was fully characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy, demonstrating the potential of these compounds to interact with biological molecules (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring, similar to the one in the query compound, have been explored for their antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated in vitro antibacterial activity against various bacteria and inhibitory action against fungi, indicating the potential of such compounds in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
The anticancer activity of similar compounds has also been investigated, with studies focusing on the synthesis and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, showing moderate to excellent activity, which suggests the potential therapeutic applications of such molecules in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Material Science Applications
In the context of materials science, compounds incorporating the 1,3,4-oxadiazole unit have been explored for their potential applications in liquid-crystalline materials. The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline matrices have been determined through electronic absorption and fluorescence measurements, suggesting their utility in the development of optoelectronic devices such as OLEDs (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-2-21-10-5-3-9(4-6-10)13(20)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMTZFXSITWHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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